molecular formula C11H14FNO2 B2783210 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine CAS No. 869944-74-1

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Cat. No. B2783210
CAS RN: 869944-74-1
M. Wt: 211.236
InChI Key: POQZTKZHKXLVCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (5F2T) is a fluorinated phenylamine that has been used in a variety of scientific research applications. 5F2T has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In

Scientific Research Applications

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine has been used in a variety of scientific research applications, including the study of the effects of drugs on the central nervous system, the study of the effects of environmental toxins on the nervous system, the study of the effects of hormones on the nervous system, and the study of the effects of stress on the nervous system. It has also been used in the study of the effects of drugs on the cardiovascular system, the study of the effects of environmental toxins on the cardiovascular system, and the study of the effects of hormones on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is not yet fully understood. However, it is believed to act as an agonist at the sigma-1 receptor, which is a G-protein coupled receptor that is involved in the regulation of neurotransmitter release. 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is also believed to have an indirect effect on the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, anti-depressant, and anti-convulsant effects. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to have neuroprotective effects, as well as to improve learning and memory.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine for laboratory experiments is its ability to act as an agonist at the sigma-1 receptor. This makes it a useful tool for studying the effects of drugs, environmental toxins, and hormones on the nervous system. However, 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is not suitable for use in humans, as it has not been approved for clinical use. In addition, it is not a very stable compound and can degrade quickly in the presence of light or heat.

Future Directions

The future directions for research on 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine in humans. Other potential areas of research include the development of new synthesis methods for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine, and the development of new formulations for its delivery. Finally, further research is needed to investigate the potential for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine to be used as a biomarker for the detection of diseases and conditions.

Synthesis Methods

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is synthesized from the reaction of 5-fluoro-2-(tetrahydrofuran-2-yl)phenol and methoxymethyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. After the reaction is completed, the product is isolated by column chromatography and purified by recrystallization.

properties

IUPAC Name

5-fluoro-2-(oxolan-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQZTKZHKXLVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

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